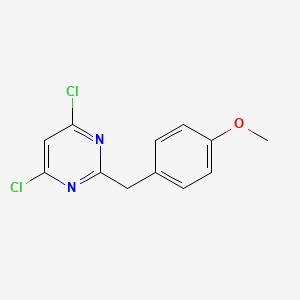

4,6-Dichloro-2-(4-methoxybenzyl)pyrimidine

Description

4,6-Dichloro-2-(4-methoxybenzyl)pyrimidine is a halogenated pyrimidine derivative featuring a dichloro substitution at positions 4 and 6 and a 4-methoxybenzyl group at position 2. Pyrimidines with such substitutions are pivotal intermediates in medicinal chemistry and materials science due to their reactivity in nucleophilic substitution and cross-coupling reactions. The 4-methoxybenzyl group introduces steric bulk and electron-donating properties, which influence solubility, reactivity, and biological interactions.

Properties

IUPAC Name |

4,6-dichloro-2-[(4-methoxyphenyl)methyl]pyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10Cl2N2O/c1-17-9-4-2-8(3-5-9)6-12-15-10(13)7-11(14)16-12/h2-5,7H,6H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHIVNLUXSNNGJZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CC2=NC(=CC(=N2)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10Cl2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Dichloro-2-(4-methoxybenzyl)pyrimidine typically involves the following steps:

Starting Materials: The synthesis begins with 4-methoxybenzyl chloride and 2,4-dichloropyrimidine as the primary starting materials.

Reaction Conditions: The reaction is usually carried out under anhydrous conditions using a suitable solvent such as dichloromethane or toluene. The reaction temperature is maintained at around 50-80°C, and a base such as triethylamine is used to neutralize the by-products.

Purification: The product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors and large-scale purification systems to ensure high yield and purity. The process is optimized to minimize waste and improve efficiency.

Chemical Reactions Analysis

Types of Reactions: 4,6-Dichloro-2-(4-methoxybenzyl)pyrimidine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.

Reduction: Reduction reactions can be performed to reduce the chlorine atoms or other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted pyrimidines with different functional groups.

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of pyrimidine derivatives, including 4,6-Dichloro-2-(4-methoxybenzyl)pyrimidine. Research shows that compounds with similar structures exhibit significant activity against various bacterial strains such as Staphylococcus aureus, Escherichia coli, and Bacillus subtilis. For instance:

- A study found that certain pyrimidine derivatives demonstrated potent antibacterial activity, with some compounds exhibiting efficacy up to 12,000 times greater than standard antibiotics like trimethoprim .

- Another investigation revealed that modifications in the pyrimidine structure, particularly substitutions at specific positions (e.g., methoxy groups), enhanced antimicrobial potency .

| Compound | Bacterial Strain | Activity Level |

|---|---|---|

| This compound | S. aureus | Moderate to High |

| Similar pyrimidine derivatives | E. coli | High |

| Other synthesized derivatives | B. subtilis | Excellent |

Anticancer Potential

The potential anticancer properties of pyrimidine derivatives have also been explored. Recent research has synthesized novel pyrimidines and assessed their cytotoxic effects on cancer cell lines:

- One study designed new pyrimidine derivatives that showed promising anticancer activity against various cancer cell lines, indicating that structural modifications could lead to increased efficacy .

- The structure-activity relationship (SAR) studies suggest that specific substitutions on the pyrimidine ring enhance biological activity against cancer cells.

Agrochemical Applications

This compound is considered a valuable intermediate in the agrochemical industry. Its derivatives are often utilized as herbicides and fungicides due to their ability to inhibit specific biochemical pathways in plants and fungi.

- The compound's chlorinated structure contributes to its effectiveness as a herbicide by disrupting photosynthetic processes in target species.

- Research has shown that similar compounds exhibit selective toxicity towards weeds while being less harmful to crops, making them suitable for agricultural applications .

Structure-Activity Relationships (SAR)

Understanding the SAR of this compound is crucial for optimizing its applications:

- Modifications at the 4-position with different substituents (e.g., halogens, methoxy groups) have been correlated with enhanced biological activities.

- Studies indicate that electron-withdrawing groups increase antimicrobial potency by stabilizing the active form of the compound during interaction with biological targets .

Mechanism of Action

The mechanism by which 4,6-Dichloro-2-(4-methoxybenzyl)pyrimidine exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism depends on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Key Observations :

- Electron-donating groups (e.g., 4-methoxybenzyl, morpholinyl) improve solubility and modulate receptor binding in drug candidates.

- Electron-withdrawing groups (e.g., methylsulfonyl) enhance electrophilicity, accelerating reactions like amination or alkoxylation .

- Heterocyclic substituents (e.g., imidazolyl) introduce pharmacophoric motifs critical for target engagement in medicinal chemistry .

Reactivity in Nucleophilic Substitution Reactions

The dichloro substitution at positions 4 and 6 allows sequential functionalization. Comparative studies reveal:

- DCSMP (methylsulfanyl): Undergoes regioselective lithiation at position 5, enabling reactions with aldehydes or sulfur to form fused heterocycles (e.g., [1,4]oxathiino[2,3-d]pyrimidines) .

- 4,6-Dichloro-2-(methylsulfonyl)pyrimidine : The sulfonyl group acts as a superior leaving group, enabling efficient substitution with amines or alkoxides .

- This compound : The 4-methoxybenzyl group may sterically hinder position 2, directing reactivity to positions 4 and 4. However, its electron-donating nature could slow electrophilic substitution compared to sulfonyl analogs.

Biological Activity

4,6-Dichloro-2-(4-methoxybenzyl)pyrimidine is a pyrimidine derivative that has garnered attention due to its potential biological activities, particularly in anti-inflammatory and anticancer applications. This article reviews the biological activity of this compound, synthesizing findings from various studies and presenting them in a structured format.

Chemical Structure and Properties

The compound this compound is characterized by its dichloro substitution at the 4 and 6 positions of the pyrimidine ring and a methoxybenzyl group at the 2 position. This specific structure is believed to contribute significantly to its biological activity.

Anti-Inflammatory Activity

Research indicates that compounds with similar structural features exhibit notable anti-inflammatory effects. For instance, studies have shown that certain pyrimidine derivatives can inhibit cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory process. The inhibition of COX-2 leads to reduced production of pro-inflammatory mediators.

- In Vitro Studies : A study reported that derivatives similar to this compound demonstrated IC50 values against COX-2 comparable to that of celecoxib, a well-known anti-inflammatory drug .

- In Vivo Studies : In animal models, these derivatives have been shown to significantly reduce paw edema in carrageenan-induced inflammation tests, suggesting effective anti-inflammatory properties .

Anticancer Activity

Pyrimidine derivatives have also been explored for their anticancer potential. The mechanism often involves the inhibition of key enzymes or pathways involved in tumor growth and metastasis.

- Cell Line Studies : In vitro testing on various cancer cell lines has shown that some pyrimidines can inhibit cell proliferation effectively. For example, certain derivatives have demonstrated selective cytotoxicity against cancer cells while sparing normal cells, indicating a favorable therapeutic window .

- Mechanistic Insights : The anticancer activity is often linked to the modulation of signaling pathways such as those involving matrix metalloproteinases (MMPs), which are crucial for cancer cell invasion and metastasis .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by various substituents on the pyrimidine ring.

| Substituent | Position | Effect on Activity |

|---|---|---|

| Methoxy | 2 | Enhances anti-inflammatory properties |

| Chlorine | 4, 6 | Increases COX-2 inhibition potency |

| Benzyl | 2 | Contributes to anticancer activity |

Studies suggest that electron-donating groups at specific positions can enhance the inhibitory potency against COX-2 and other relevant targets .

Case Studies

- Study on Inflammatory Models : A study evaluated the efficacy of this compound in a formalin-induced paw edema model. The results indicated a significant reduction in edema compared to control groups, supporting its potential as an anti-inflammatory agent .

- Anticancer Evaluation : Another investigation focused on the compound's effects on breast cancer cell lines. It was found to induce apoptosis selectively in malignant cells while exhibiting minimal toxicity towards normal cells, highlighting its potential as a targeted cancer therapy .

Safety and Toxicity

Preliminary toxicity assessments have indicated that this compound does not exhibit significant acute toxicity at high doses in animal models. Further studies are necessary to fully elucidate its safety profile and long-term effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.